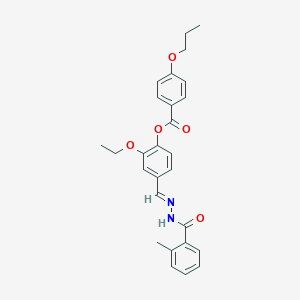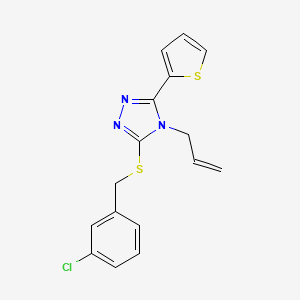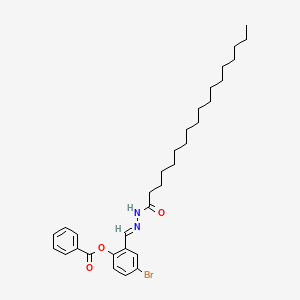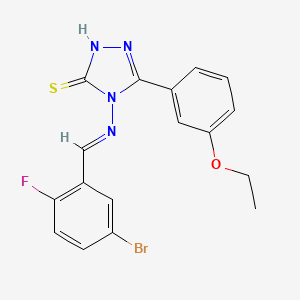
4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C25H22BrN3O6 and a molecular weight of 540.375 g/mol This compound is known for its unique chemical structure, which includes a bromine atom, a dimethoxybenzoate group, and a carbohydrazonoyl moiety
Vorbereitungsmethoden
The synthesis of 4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the oxo(4-toluidino)acetyl intermediate: This step involves the reaction of 4-toluidine with an appropriate acylating agent to form the oxo(4-toluidino)acetyl intermediate.
Coupling with carbohydrazide: The intermediate is then reacted with carbohydrazide under controlled conditions to form the carbohydrazonoyl derivative.
Bromination: The resulting compound is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Esterification: Finally, the brominated compound is esterified with 3,4-dimethoxybenzoic acid to yield the final product.
Analyse Chemischer Reaktionen
4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Wissenschaftliche Forschungsanwendungen
4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can be compared with other similar compounds, such as:
4-BR-2-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound has a similar structure but differs in the position of the toluidino group.
4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a similar core structure but contains a chlorobenzoate group instead of a dimethoxybenzoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
769148-21-2 |
|---|---|
Molekularformel |
C25H22BrN3O6 |
Molekulargewicht |
540.4 g/mol |
IUPAC-Name |
[4-bromo-2-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H22BrN3O6/c1-15-4-8-19(9-5-15)28-23(30)24(31)29-27-14-17-12-18(26)7-11-20(17)35-25(32)16-6-10-21(33-2)22(13-16)34-3/h4-14H,1-3H3,(H,28,30)(H,29,31)/b27-14+ |
InChI-Schlüssel |
MDBZQZRDLCGMLS-MZJWZYIUSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15084810.png)
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084813.png)


![N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15084818.png)
![4-({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B15084823.png)
![N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide](/img/structure/B15084827.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084834.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15084837.png)
![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-5-(2,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084844.png)


![N-(2,4-dimethoxyphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15084854.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B15084857.png)
